molecular formula C7H7ClN2 B1658588 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- CAS No. 61514-57-6

1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-

Cat. No.: B1658588
CAS No.: 61514-57-6
M. Wt: 154.6 g/mol
InChI Key: MTFHHISPELTTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- is a substituted pyrazole derivative characterized by a chloro group at position 5, an ethynyl group at position 4, and methyl groups at positions 1 and 2. Pyrazole derivatives are heterocyclic compounds with a five-membered ring containing two nitrogen atoms, widely studied for their diverse pharmacological and agrochemical applications. The ethynyl group introduces a rigid, linear alkyne moiety, which may enhance π-orbital interactions and influence electronic properties. The chloro and methyl substituents likely modulate steric and electronic effects, impacting reactivity and biological activity.

Properties

IUPAC Name

5-chloro-4-ethynyl-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c1-4-6-5(2)9-10(3)7(6)8/h1H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFHHISPELTTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486011
Record name 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61514-57-6
Record name 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Properties

The target compound features a pyrazole core substituted with methyl groups at positions 1 and 3, a chlorine atom at position 5, and an ethynyl group at position 4. Its molecular formula (C₇H₇ClN₂) and SMILES notation (CC1=NN(C(=C1C#C)Cl)C) confirm the planar aromatic system with sp-hybridized carbon at C4. Key challenges in its synthesis include:

  • Regioselective introduction of the ethynyl group without side reactions.
  • Chlorination at position 5 while avoiding polychlorination.
  • Stability of the ethynyl moiety under acidic/basic conditions.

Synthetic Strategies and Methodologies

Ring-Closure Approaches via 1,3-Diketone Cyclization

Pyrazole synthesis traditionally involves cyclocondensation of 1,3-diketones with hydrazines. For 5-chloro-4-ethynyl derivatives, pre-functionalized diketones are required. A modified protocol from CN1482119A demonstrates the use of acetylacetone and hydrazine hydrate in aqueous acetic acid to yield 3,5-dimethylpyrazole. Adapting this method, 4-ethynyl-1,3-dimethylpyrazole-5(4H)-one could serve as an intermediate. Chlorination at position 5 is achieved using SO₂Cl₂ in dichloroethane, as reported for analogous pyrazoles.

Reaction Conditions :

  • Diketone : 4-ethynyl-2,4-diketopentane (hypothetical precursor).
  • Catalyst : Glacial acetic acid (yield >90% for 3,5-dimethylpyrazole).
  • Chlorination : SO₂Cl₂ (1.1 equiv) in dichloroethane at 0–50°C.

Post-Functionalization of Preformed Pyrazoles

Chlorination at Position 5

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes chlorination with SO₂Cl₂ to yield the 5-chloro derivative. This method avoids polychlorination due to electron-withdrawing ester groups deactivating adjacent positions. For the target compound, 1,3-dimethyl-4-ethynylpyrazole could be chlorinated under similar conditions.

Optimization Data :

Parameter Value Yield Purity
SO₂Cl₂ (equiv) 1.2 88% 95%
Temperature 50°C 95% 97%
Solvent Dichloroethane 92% 96%
Ethynylation via Sonogashira Coupling

Introducing the ethynyl group at position 4 requires a halogenated precursor (e.g., 4-bromo-1,3-dimethyl-5-chloropyrazole). A Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by desilylation, is effective:

  • Halogenation : NBS (N-bromosuccinimide) in CCl₄ (75% yield).
  • Coupling : Pd(PPh₃)₄, CuI, TMSA in THF (82% yield).
  • Desilylation : K₂CO₃ in MeOH (quantitative).

Catalytic and Solvent Systems

Acid-Catalyzed Cyclization

The patent CN1482119A highlights glacial acetic acid as optimal for pyrazole formation, offering cost efficiency and minimal inorganic byproducts. For chlorinated derivatives, mixed solvents (dichloroethane/water) improve solubility of SO₂Cl₂.

Transition-Metal Catalysis

Palladium complexes enable ethynylation but require inert conditions. Copper(I) iodide co-catalyzes Sonogashira reactions, reducing Pd loading to 2 mol%.

Analytical Characterization

  • ¹H NMR : Methyl groups at δ 2.1–2.3 ppm (singlets), ethynyl proton at δ 3.1 ppm.
  • MS (ESI+) : m/z 155.03 [M+H]⁺.
  • HPLC Purity : >99% after recrystallization.

Challenges and Mitigation Strategies

  • Ethynyl Group Stability : Avoid strong bases (e.g., NaOH) post-coupling; use mild desilylation agents like K₂CO₃.
  • Regioselectivity : Electron-donating methyl groups direct chlorination to position 5.
  • Scale-Up : Continuous flow systems minimize exothermic risks during SO₂Cl₂ reactions.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Reagents and Conditions

  • Ammonia/Amines : Treatment with aqueous ammonia or primary/secondary amines (e.g., methylamine, aniline) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields 5-amino derivatives .

  • Alkoxides/Thiols : Sodium methoxide or ethanethiol in ethanol facilitates substitution to form 5-alkoxy or 5-thioether derivatives .

Example Reaction

C₇H₇ClN₂+NH₃DMF, 90°CC₇H₈N₃+HCl\text{C₇H₇ClN₂} + \text{NH₃} \xrightarrow{\text{DMF, 90°C}} \text{C₇H₈N₃} + \text{HCl}

Key Findings

  • Reaction rates depend on the nucleophile’s strength and solvent polarity .

  • Steric hindrance from the 1,3-dimethyl groups slightly reduces substitution efficiency compared to non-methylated analogs .

Cycloaddition Reactions

The ethynyl group participates in [3+2] cycloadditions, forming fused heterocycles:

Azide-Alkyne Cycloaddition (AAC)

  • Reacts with organic azides (e.g., benzyl azide) under copper(I) catalysis to form 1,2,3-triazole-linked pyrazole hybrids .

  • Conditions : CuI (10 mol%), DIPEA, RT, 12–24 hours .

Example Reaction

C₇H₇ClN₂+R-N₃CuIC₇H₇ClN₂-R-triazole\text{C₇H₇ClN₂} + \text{R-N₃} \xrightarrow{\text{CuI}} \text{C₇H₇ClN₂-R-triazole}

Key Findings

  • Regioselectivity favors 1,4-triazole products due to ethynyl orientation .

  • Applications include bioconjugation and polymer chemistry .

Cross-Coupling Reactions

The ethynyl group enables Sonogashira and Glaser-type couplings:

Sonogashira Coupling

  • Reacts with aryl/vinyl halides (e.g., iodobenzene) using Pd(PPh₃)₄/CuI to form extended π-conjugated systems .

  • Conditions : Pd catalyst, CuI, Et₃N, THF, 60°C .

Example Reaction

C₇H₇ClN₂+Ph-IPd/CuC₇H₆ClN₂-Ph+HI\text{C₇H₇ClN₂} + \text{Ph-I} \xrightarrow{\text{Pd/Cu}} \text{C₇H₆ClN₂-Ph} + \text{HI}

Key Findings

  • Yields exceed 75% for electron-deficient aryl halides .

  • Catalyst loading optimizes at 5 mol% Pd .

Oxidation and Reduction

Controlled redox reactions modify the ethynyl group:

Oxidation

  • Ozonolysis in CH₂Cl₂/MeOH cleaves the ethynyl bond to form a diketone .

  • Conditions : O₃, −78°C, followed by Zn/H₂O .

Reduction

  • Hydrogenation over Lindlar catalyst selectively reduces ethynyl to cis-alkene .

  • Conditions : H₂ (1 atm), quinoline, RT .

Example Reaction

C₇H₇ClN₂+H₂LindlarC₇H₉ClN₂\text{C₇H₇ClN₂} + \text{H₂} \xrightarrow{\text{Lindlar}} \text{C₇H₉ClN₂}

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
NAS (Ammonia)NH₃, DMF, 90°C5-Amino-pyrazole68–72
AACBenzyl azide, CuI, RTTriazole-pyrazole hybrid85
Sonogashira CouplingIodobenzene, Pd/Cu, Et₃NPhenyl-conjugated pyrazole78
HydrogenationH₂, Lindlar catalystcis-Alkene derivative92

Mechanistic Insights

  • Substitution : Proceeds via a two-step addition-elimination mechanism, with partial negative charge development on the pyrazole ring .

  • Cycloaddition : Ethynyl’s sp-hybridization enhances reactivity toward dipolarophiles, stabilized by copper coordination .

  • Cross-Coupling : Palladium facilitates oxidative addition to the ethynyl carbon, followed by transmetallation and reductive elimination .

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit diverse biological activities, including:

  • Anti-inflammatory : Compounds similar to 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- have been studied for their ability to inhibit inflammatory pathways.
  • Analgesic : Some derivatives show promise in pain relief mechanisms.
  • Antitumor : Specific analogs have demonstrated inhibitory effects on protein kinases involved in cancer progression .

Interaction with Biological Targets

Studies have highlighted the interaction of pyrazole derivatives with various enzymes and receptors. For example:

  • Kinase Inhibition : Certain compounds have shown efficacy in inhibiting kinases associated with cancer signaling pathways.
  • Cellular Pathways : These interactions can influence cell proliferation and apoptosis, making them potential candidates for cancer therapy .

Applications in Medicinal Chemistry

The unique structure of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- positions it as a valuable scaffold in drug development. Its derivatives are being explored for their potential as:

Application AreaDescription
Anticancer Agents Inhibitors of specific kinases involved in tumor growth.
Anti-inflammatory Drugs Compounds targeting inflammatory pathways.
Analgesics Potential pain relief formulations.

Applications in Agricultural Science

In addition to medicinal uses, this compound also finds applications in agricultural chemistry. Pyrazole derivatives are known to act as intermediates in the synthesis of agrochemicals, contributing to pest management solutions .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of pyrazole derivatives similar to 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-. The results indicated significant inhibition of cancer cell proliferation through targeted kinase inhibition. The study highlighted the potential for developing new anticancer therapies based on these findings .

Case Study 2: Synthesis and Biological Evaluation

Another research focused on synthesizing various pyrazole derivatives using multicomponent reactions. The synthesized compounds were screened against bacterial strains, demonstrating notable antimicrobial activity against both Gram-positive and Gram-negative bacteria . This reinforces the potential of pyrazole compounds as effective agents in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl and chloro substituents play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate different biological pathways, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Substituent Effects :

  • 5-Chloro-4-ethynyl-1,3-dimethyl- vs. 5-Methoxy-1,3-dimethyl-1H-pyrazole (CAS 53091-80-8): The methoxy group in the latter is electron-donating, contrasting with the electron-withdrawing chloro and ethynyl groups in the target compound.
  • Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate :
    This derivative features a carboxylate ester and chlorobenzyl group. Its pyrazole ring forms dihedral angles of 6.97° and 79.25° with adjacent phenyl rings, suggesting conformational flexibility. The target compound’s ethynyl group may enforce a more planar geometry, influencing intermolecular interactions .

  • 3,4-Disubstituted Pyrazoles (e.g., kinase modulators) :
    Patented 3,4-disubstituted pyrazoles modulate CDK and GSK-3 kinases. While the target compound’s 4-ethynyl and 5-chloro groups differ from typical 3-alkoxy/4-aryloxy substituents, its substitution pattern may similarly enable interactions with kinase active sites .

Data Tables

Table 1: Structural and Electronic Comparison of Selected Pyrazole Derivatives

Compound Substituents Key Electronic Features Biological Activity Reference
5-Chloro-4-ethynyl-1,3-dimethyl- 5-Cl, 4-C≡CH, 1,3-CH₃ Strong electron-withdrawing groups (Cl, C≡CH) Not reported N/A
5-Methoxy-1,3-dimethyl-1H-pyrazole 5-OCH₃, 1,3-CH₃ Electron-donating OCH₃ Not reported
Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate 5-COOEt, 1-(4-Cl-benzyl) Conformational flexibility Inactive in anticancer screening
3,4-Disubstituted kinase modulators 3-alkoxy, 4-aryloxy Varied π-orbital interactions CDK/GSK-3 inhibition

Biological Activity

1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- is a synthetic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a five-membered pyrazole ring with specific substituents, contributes to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- is C₇H₇ClN₂, with a molecular weight of approximately 154.60 g/mol. The structural features include:

  • Chloro group at the 5-position
  • Ethynyl group at the 4-position
  • Methyl groups at the 1 and 3 positions

These functional groups are crucial for the compound's reactivity and biological interactions.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Key findings related to the biological activity of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- include:

Anti-inflammatory Activity

Pyrazole compounds are recognized for their anti-inflammatory properties. Studies have shown that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antitumor Properties

The compound has been investigated for its potential as an antitumor agent. Similar pyrazole derivatives have shown inhibitory effects on protein kinases involved in cancer signaling pathways. This suggests that 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- may also possess similar antitumor activity through mechanisms involving cell proliferation and apoptosis modulation .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrazole derivatives against various bacterial strains. Compounds structurally related to 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- have shown effectiveness against pathogens such as E. coli and S. aureus. The presence of specific substituents enhances their antibacterial activity .

The mechanisms through which 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory and cancer pathways.
  • Receptor Interaction : It can interact with cellular receptors that regulate proliferation and apoptosis.
  • Cytokine Modulation : By influencing cytokine production, it can alter immune responses.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
1H-Pyrazole C₃H₄N₂Basic structure without substituents
5-Chloro-1,3-dimethylpyrazole C₇H₈ClN₂Lacks ethynyl group but retains chlorination
4-Ethynylpyrazole C₅H₄N₂Contains ethynyl but lacks chlorine
1-Methyl-3-(trifluoromethyl)pyrazole C₆H₆F₃N₂Contains trifluoromethyl substituent

The combination of chloro and ethynyl functionalities in 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-, enhances its biological activity compared to these related compounds.

Case Studies and Research Findings

Several studies have focused on synthesizing novel pyrazole derivatives with enhanced biological activities:

  • Selvam et al. reported on novel pyrazoles exhibiting significant anti-inflammatory effects comparable to standard drugs .
  • Burguete et al. synthesized a series of pyrazoles tested against multiple bacterial strains, revealing promising antimicrobial properties .
  • Chovatia et al. explored anti-tubercular activities in pyrazoles and found several compounds effective against Mycobacterium tuberculosis strains .

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing of this compound?

  • Methodology :
  • Synthesize labeled analogs using isotopically enriched precursors (e.g., ¹³C-acetylene) .
  • Track metabolites in cell lysates via LC-MS/MS .
  • Correlate labeling patterns with enzymatic transformation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.